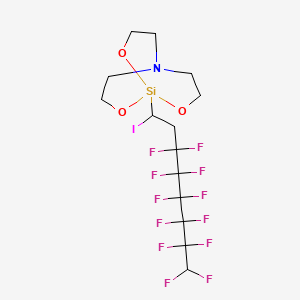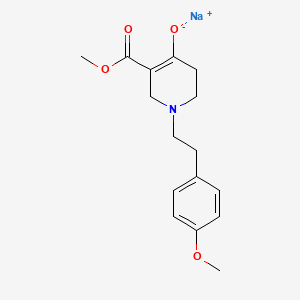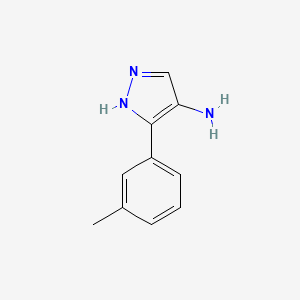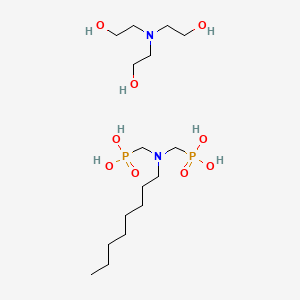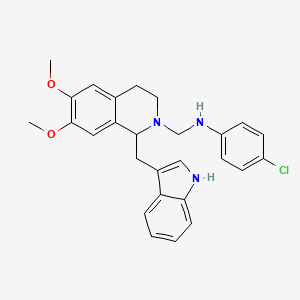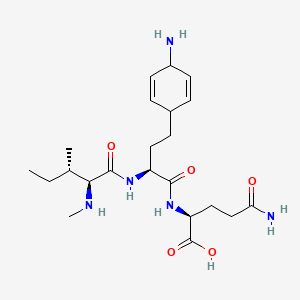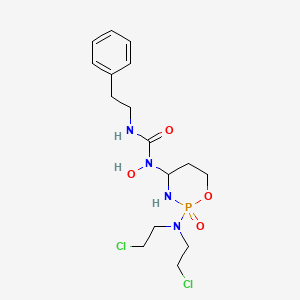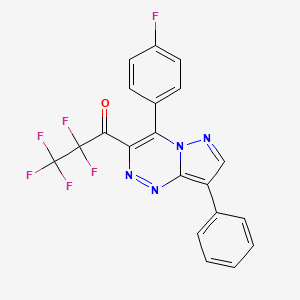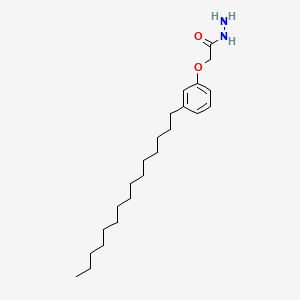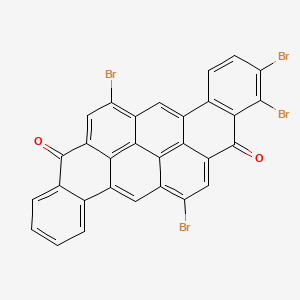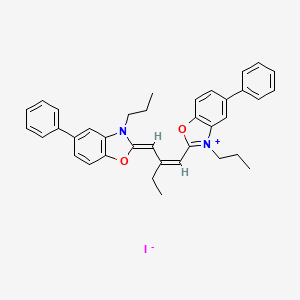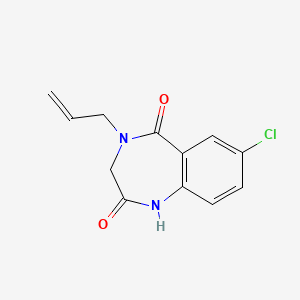
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- typically involves the condensation of isatoic anhydrides with amino acids in the presence of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). This method is considered environmentally friendly as it avoids the use of harsh reaction conditions and volatile organic solvents . The reaction proceeds efficiently, yielding the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Applications De Recherche Scientifique
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . Additionally, it may inhibit protein synthesis in cancer cells, contributing to its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Uniqueness
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the allyl and chloro groups may enhance its binding affinity to biological targets and improve its therapeutic efficacy compared to other benzodiazepine derivatives .
Propriétés
Numéro CAS |
3415-36-9 |
|---|---|
Formule moléculaire |
C12H11ClN2O2 |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
7-chloro-4-prop-2-enyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-5-15-7-11(16)14-10-4-3-8(13)6-9(10)12(15)17/h2-4,6H,1,5,7H2,(H,14,16) |
Clé InChI |
NBAFUHWLLPVPQO-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


